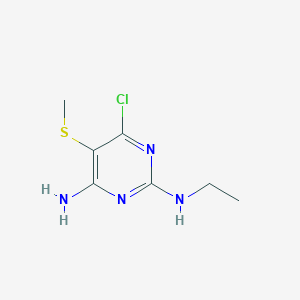

6-Chloro-N2-ethyl-5-(methylthio)pyrimidine-2,4-diamine

Vue d'ensemble

Description

6-Chloro-N2-ethyl-5-(methylthio)pyrimidine-2,4-diamine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids like DNA and RNA. This compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the N2 position, and a methylthio group at the 5th position of the pyrimidine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N2-ethyl-5-(methylthio)pyrimidine-2,4-diamine typically involves the reaction of 6-chloro-2,4-diaminopyrimidine with ethyl iodide and sodium hydride in a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atom at the N2 position with an ethyl group. The methylthio group is introduced by reacting the intermediate with methylthiol in the presence of a base like potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

6-Chloro-N2-ethyl-5-(methylthio)pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

Common Reagents and Conditions

Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base such as sodium hydride or potassium carbonate.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent like dichloromethane.

Reduction: Tin(II) chloride or iron powder in acidic conditions.

Major Products Formed

Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines from nitro groups.

Applications De Recherche Scientifique

Medicinal Chemistry

6-Chloro-N2-ethyl-5-(methylthio)pyrimidine-2,4-diamine has been studied for its potential therapeutic effects:

- Anticancer Activity :

- Preliminary studies indicate that this compound may inhibit cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Mechanisms include:

- Inhibition of DNA synthesis by targeting enzymes involved in nucleic acid metabolism.

- Induction of oxidative stress leading to increased apoptosis rates in cancer cells.

- Preliminary studies indicate that this compound may inhibit cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Mechanisms include:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 15 | Induction of apoptosis |

| Colon Cancer | 20 | Inhibition of cell proliferation |

- Antimicrobial Properties :

- In vitro studies have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| E. coli | 50 |

| S. aureus | 100 |

| S. agalactiae | 75 |

Enzyme Inhibition Studies

The compound is being investigated for its ability to inhibit specific enzymes and receptors, making it a candidate for drug development targeting various diseases.

- Binding Affinity Studies :

- Interaction studies have focused on its binding affinity with various biological targets, which elucidate its potential as an enzyme inhibitor.

Agrochemicals

Due to its structural characteristics, this compound is also explored in the development of agrochemicals. Its ability to interact with biological systems can be harnessed for pest control or plant growth regulation.

Synthetic Routes

The synthesis of this compound typically involves:

- Reaction of 6-chloro-2,4-diaminopyrimidine with ethyl iodide and sodium hydride in a solvent like dimethylformamide (DMF) under reflux conditions.

- Introduction of the methylthio group through reaction with methylthiol in the presence of a base like potassium carbonate.

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability by approximately 40% , indicating strong potential as a chemotherapeutic agent.

Case Study 2: Antibacterial Efficacy

Research evaluating the antibacterial activity against E. coli and S. aureus revealed significant zones of inhibition correlating with concentration levels, supporting its use as an antimicrobial agent.

Mécanisme D'action

The mechanism of action of 6-Chloro-N2-ethyl-5-(methylthio)pyrimidine-2,4-diamine involves its interaction with specific molecular targets such as enzymes and receptors. The chlorine and methylthio groups play a crucial role in binding to the active sites of these targets, thereby inhibiting their activity. This inhibition can lead to various biological effects, including the disruption of cellular processes in pathogens or cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Chloro-2,4-diaminopyrimidine: Lacks the ethyl and methylthio groups, making it less versatile in chemical reactions.

6-Chloro-5-methylsulfanyl-pyrimidine-2,4-diamine: Similar structure but lacks the ethyl group at the N2 position.

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Similar structure but has an ethoxy group instead of an ethyl group.

Uniqueness

6-Chloro-N2-ethyl-5-(methylthio)pyrimidine-2,4-diamine is unique due to the presence of both the ethyl and methylthio groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for more diverse chemical modifications and interactions with biological targets.

Activité Biologique

Overview

6-Chloro-N2-ethyl-5-(methylthio)pyrimidine-2,4-diamine is a heterocyclic organic compound belonging to the pyrimidine family, characterized by a chlorine atom at the 6th position, an ethyl group at the N2 position, and a methylthio group at the 5th position of the pyrimidine ring. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula: C7H11ClN4S

- Molecular Weight: 218.71 g/mol

- CAS Number: 78415-50-6

- SMILES Notation: Clc1ncn(c(c1N)N)CCSC

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chlorine and methylthio groups enhances its binding affinity to these targets, leading to inhibition of their activity. This inhibition can disrupt cellular processes in pathogens or cancer cells, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| E. coli | 50 |

| S. agalactiae | 75 |

| S. aureus | 100 |

These results suggest that the compound may serve as a potential antimicrobial agent, particularly against Gram-positive bacteria .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanisms involved include:

- Inhibition of DNA synthesis : By targeting enzymes involved in nucleic acid metabolism.

- Induction of oxidative stress : Leading to increased apoptosis rates in cancer cells.

Case Studies

- Study on Antibacterial Activity : A study conducted by researchers evaluated the antibacterial efficacy of several pyrimidine derivatives, including this compound. The compound showed significant activity against E. coli and S. aureus, with observed zones of inhibition correlating with its concentration .

- Anticancer Research : Another investigation focused on the effects of this compound on human cancer cell lines (e.g., breast and colon cancer). Results indicated a dose-dependent reduction in cell viability, suggesting potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Chloro-2,4-diaminopyrimidine | Lacks ethyl and methylthio groups | Less versatile in biological applications |

| 6-Chloro-5-methylsulfanyl-pyrimidine | Similar structure but lacks ethyl group | Moderate activity against bacteria |

| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | Ethoxy group instead of ethyl | Limited antimicrobial activity |

The presence of both ethyl and methylthio groups in this compound enhances its reactivity and potential applications compared to its analogs .

Propriétés

IUPAC Name |

6-chloro-2-N-ethyl-5-methylsulfanylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN4S/c1-3-10-7-11-5(8)4(13-2)6(9)12-7/h3H2,1-2H3,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVUCPLQXPKFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=C(C(=N1)Cl)SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50999753 | |

| Record name | 6-Chloro-N~2~-ethyl-5-(methylsulfanyl)pyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78415-50-6 | |

| Record name | Ukj 72J | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078415506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-N~2~-ethyl-5-(methylsulfanyl)pyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50999753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.